molecular formula C15H10O5 B1671435 Genistein CAS No. 446-72-0

Genistein

Cat. No.: B1671435
CAS No.: 446-72-0
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Description

Genistein is a naturally occurring isoflavone, a type of flavonoid, predominantly found in soybeans and other legumes. It was first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family . This compound is known for its estrogen-like functions, making it a phytoestrogen. It has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Genistein, a natural isoflavone found in soybeans and other legumes, has been shown to interact with several key targets in the body . These include Estrogen Receptor beta (ESR2) , DNA topoisomerase 2-alpha (TOP2A) , Protein-tyrosine kinase 2-beta (PTK2B) , Nuclear receptor coactivator 1 (NCOA1) , Estrogen receptor alpha (ESR1) , and Nuclear receptor coactivator 2 (NCOA2) . These targets play crucial roles in various cellular processes, including cell growth, cell cycle regulation, and signal transduction .

Mode of Action

This compound interacts with its targets in several ways. It may inhibit cancer cell growth by blocking enzymes required for cell growth . This compound may also decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell-specific genes . Furthermore, this compound has been shown to modulate receptor tyrosine kinase (RTKs) signal transduction and prevent the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . This compound also modulates the JAK/STAT3 axis by downregulating the expression of EGFR in certain cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied extensively . It is well known that this compound has low oral bioavailability, which may be due to low absorption and biotransformation processes . This low bioavailability is a challenge for developing this compound as a chemoprevention agent .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties . This compound can modulate various signaling pathways both at transcription and translation levels . It also has the potential to regulate key cellular pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intracellular Ca 2+ level can disrupt the activity of calcium-dependent kinases, affecting neurotransmitter release and the normal homeostasis of neuronal cells, leading to cognitive decline during aging

Biochemical Analysis

Biochemical Properties

Genistein interacts with various enzymes, proteins, and other biomolecules. It is a full agonist of ERβ and, to a much lesser extent, a full agonist or partial agonist of ERα . It also inhibits several tyrosine kinases and topoisomerase . This compound influences multiple biochemical functions in living cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cancer cell growth by blocking enzymes required for cell growth . This compound also decreases cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell-specific genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) explicitly either by the Akt pathway, Notch pathway, or by P53 . It also modulates receptor tyrosine kinase (RTKs) signal transduction .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has been shown to have significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, this compound at all doses (4.5 mg/kg, 9.0 mg/kg, and 18.0 mg/kg per day, respectively) exerted improved bending strength and b-ALP limiting effects . This compound administration did not exert superior effects on bone protection than nilestriol .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . This compound also modulates metabolic pathways such as gluconeogenesis via the mTOR pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . These data suggested that this compound and genistin can participate in enterohepatic circulation .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are significant. This compound affects the subcellular localization and expression level of β-catenin in normal cells . In untreated cells, β-catenin was located in the cytoplasm and/or nucleus, while in this compound-treated cells it was translocated near to the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, followed by oxidative cyclization . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrially, this compound is often extracted from soybeans. The extraction process involves defatting the soybeans, followed by hydrolysis to release this compound from its glycoside form, genistin . The hydrolysis is usually carried out using acid or enzymatic methods. The resulting this compound is then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Genistein undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinones and other oxidation products.

    Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Genistein has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Daidzein
  • Glycitein
  • Biochanin A

Genistein’s multifaceted properties and wide range of applications make it a compound of significant interest in various fields of science and medicine.

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022308
Record name Genistein
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Genistein
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water.
Record name GENISTEIN
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Mechanism of Action

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea., Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear., A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action., Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase., Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein., For more Mechanism of Action (Complete) data for GENISTEIN (9 total), please visit the HSDB record page.
Record name Genistein
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Color/Form

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether

CAS No.

446-72-0, 690224-00-1
Record name Genistein
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Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-
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Melting Point

297-298 °C (slight decomposition), 301.5 °C
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Record name Genistein
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Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
glycoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μg
Type
reactant
Reaction Step Two
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
732 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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